molecular formula C7H7BrN4O2 B2954505 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 2241144-64-7

3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Número de catálogo B2954505
Número CAS: 2241144-64-7
Peso molecular: 259.063
Clave InChI: UNFISKWOGQMZJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is related to the chemical composition of purine, which is a fused heterocyclic ring containing pyrimidine and imidazole ring . This compound is considered as a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds like “3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one” has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A Michael addition-type reaction was proposed for the detection of the formed products .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : One study explored the synthesis of a variety of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides, including a derivative related to 3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one, and tested them for biological activities against viruses, tumor cells, and the parasite Leishmania tropica. Among these derivatives, some exhibited significant antiviral and antitumor activities, highlighting their potential as therapeutic agents (Cottam et al., 1984).

  • Inhibition of Bcr-Abl T315I Mutant : Another study focused on the design, synthesis, and biological evaluation of pyrazolo[3,4-d]pyrimidines active against the Bcr-Abl T315I mutant, a common mutation in chronic myeloid leukemia resistant to standard treatment. The research identified compounds with submicromolar potency, highlighting the therapeutic potential of these derivatives in targeting resistant leukemia (Radi et al., 2013).

  • Anticancer and Anti-5-lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, revealing structure-activity relationships important for the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Chemical Synthesis and Methodology

  • Facile Preparation Techniques : Research has also focused on developing novel synthetic routes for creating derivatives of pyrazolo[3,4-d]pyrimidin-4-one, offering improvements in the efficiency and versatility of synthesizing compounds with potential biological activities. For example, one study detailed a phenoxide leaving group SNAr strategy for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines from a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, demonstrating an advanced synthetic methodology that allows for the direct sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold (Catalano et al., 2015).

Propiedades

IUPAC Name

3-bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2/c8-5-4-6(9-3-10-7(4)14)12(11-5)1-2-13/h3,13H,1-2H2,(H,9,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFISKWOGQMZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)C(=NN2CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.